Bunitrolol

Description

was heading 1975-94 (see under PROPANOLAMINES 1975-90); KO 1366 was see this compound 1975-94; use PROPANOLAMINES to search this compound 1975-94; a beta-adrenergic receptor antagonist with weak antiarrhythmic activity and minor ability to decrease the heart rate

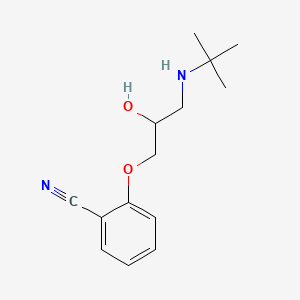

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVQSRCYSKKPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022701 | |

| Record name | Bunitrolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34915-68-9 | |

| Record name | (±)-Bunitrolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34915-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunitrolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034915689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunitrolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNITROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2613LO055 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bunitrolol mechanism of action in cardiovascular research.

An In-depth Technical Guide to the Mechanism of Action of Bunitrolol in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a beta-adrenergic antagonist characterized by a unique pharmacological profile that distinguishes it from other agents in its class.[1] Developed for the management of cardiovascular conditions such as hypertension and angina, its mechanism of action is multifaceted, extending beyond simple beta-receptor blockade.[2][3] This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. The primary mechanisms include β1-selective adrenoceptor antagonism, intrinsic sympathomimetic activity (ISA), and a distinct vasodilator effect mediated by α1-adrenoceptor blockade.[4][5]

Core Mechanism 1: β1-Adrenoceptor Antagonism

Like other beta-blockers, this compound's fundamental action is the competitive antagonism of β-adrenergic receptors, which blocks the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3] This action is central to its effects on the heart, where β1-receptors are the most abundant subtype.[6]

Receptor Selectivity and Binding Affinity

This compound demonstrates a clear selectivity for the β1-adrenoceptor subtype over the β2 subtype.[4] Radioligand binding assays on rat tissues have quantified this preference, revealing a higher affinity for β1 sites.[4] This selectivity is advantageous as it primarily targets cardiac receptors, reducing the likelihood of side effects associated with β2-receptor blockade, such as bronchospasm.[7] this compound also shows a measurable affinity for 5HT1B serotonin (B10506) receptors.[4]

Table 1: Receptor Binding Profile of this compound [4]

| Receptor Subtype | Radioligand | Tissue | Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| β1-adrenoceptor | 125I-ICYP | Rat Brain | 0.53 ± 0.20 |

| β2-adrenoceptor | 125I-ICYP | Rat Brain | 2.37 ± 0.78 |

| β1-adrenoceptor | 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 |

| β2-adrenoceptor | 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 |

| 5HT1B-receptor | 125I-ICYP | Rat Brain | 10.54 ± 5.92 |

Downstream Signaling Pathway

The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon stimulation by an agonist, activates the Gs (stimulatory) protein.[6] This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins. In cardiomyocytes, this results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3][10]

This compound, by blocking the β1-receptor, inhibits this entire cascade. It prevents Gs protein activation, thereby reducing adenylyl cyclase activity and suppressing cAMP production. This sympatholytic effect is the basis for its therapeutic utility in reducing myocardial oxygen demand.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. db.cngb.org [db.cngb.org]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of adenylate cyclase coupled beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

In-Depth Technical Guide to the Pharmacological Properties of Bunitrolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol is a non-selective beta-adrenergic receptor antagonist with additional pharmacological activities, including partial agonist activity (Intrinsic Sympathomimetic Activity - ISA) and weak alpha-1 adrenergic receptor blockade. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development activities in the field of cardiovascular pharmacology.

Introduction

This compound is a beta-adrenergic antagonist characterized by a multifaceted pharmacological profile.[1] Beyond its primary beta-blocking activity, it exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors.[2][3] Furthermore, studies have demonstrated that this compound possesses a weak alpha-1 adrenoceptor blocking action, which contributes to its vasodilatory effects.[4] This combination of properties positions this compound as a subject of interest for understanding the nuanced effects of beta-blockers on the cardiovascular system.

Mechanism of Action

This compound's primary mechanism of action involves the competitive, non-selective antagonism of beta-1 and beta-2 adrenergic receptors. This blockade counteracts the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.

In addition to its antagonist effects, this compound displays partial agonist activity at beta-adrenergic receptors. This intrinsic sympathomimetic activity results in a lesser decrease in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[5]

Furthermore, this compound exerts a weak antagonistic effect on alpha-1 adrenergic receptors, contributing to vasodilation and a reduction in peripheral resistance.[4]

Signaling Pathways

The signaling pathways affected by this compound are central to its pharmacological effects. The blockade of beta-adrenergic receptors inhibits the Gs-protein-adenylyl cyclase-cAMP pathway, while its alpha-1 adrenergic antagonism affects the Gq-protein-phospholipase C pathway.

Pharmacodynamics

The pharmacodynamic properties of this compound are summarized by its receptor binding affinities and its functional effects on various physiological systems.

Receptor Binding Affinity

The affinity of this compound for adrenergic receptors has been determined through radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| β₁-adrenergic | ¹²⁵I-ICYP | Rat Brain | 0.53 ± 0.20 | [4] |

| β₁-adrenergic | ³H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [4] |

| β₂-adrenergic | ¹²⁵I-ICYP | Rat Brain | 2.37 ± 0.78 | [4] |

| β₂-adrenergic | ³H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [4] |

| 5HT₁B | ¹²⁵I-ICYP | Rat Brain | 10.54 ± 5.92 | [4] |

Kᵢ represents the inhibition constant, a measure of the drug's binding affinity.

Functional Activity

| Parameter | Species | Effect | Reference |

| Beta-Blockade | |||

| Heart Rate (rest) | Human | 12% decrease | [6] |

| Heart Rate (exercise) | Human | 4% decrease | [6] |

| Intrinsic Sympathomimetic Activity | |||

| Hemodynamics | Human | Less reduction in resting heart rate and cardiac output compared to non-ISA beta-blockers | [2][5] |

| Alpha-1 Blockade | |||

| Vasodilation | Dog | Increased femoral blood flow | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.

| Parameter | Species | Value | Reference |

| Absorption | |||

| Bioavailability | N/A | Data not available | |

| Distribution | |||

| Protein Binding | N/A | Data not available | |

| Volume of Distribution | N/A | Data not available | |

| Metabolism | |||

| Primary Pathway | Rabbit, Rat, Human | 4-hydroxylation of the phenyl ring | [7] |

| Metabolite | Human, Rabbit | p-hydroxythis compound | [8] |

| Excretion | |||

| Elimination Half-life | N/A | Data not available |

Note: Specific quantitative pharmacokinetic data for this compound in humans is limited in the currently available literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to beta-adrenergic receptors.

Methodology:

-

Membrane Preparation: Tissues (e.g., rat brain or heart) are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.[9]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., ¹²⁵I-iodocyanopindolol) and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[9]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[9]

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Isolated Organ Bath for Functional Activity

This protocol describes the use of an isolated organ bath to assess the functional effects of this compound, such as its antagonist and intrinsic sympathomimetic activities.

Methodology:

-

Tissue Preparation: A specific tissue, such as guinea pig atria (for beta-1 effects) or trachea (for beta-2 effects), is dissected and prepared.[10]

-

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[11]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.

-

Agonist Dose-Response: A cumulative concentration-response curve to a beta-adrenergic agonist (e.g., isoprenaline) is generated to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.

-

Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the agonist dose-response curve is used to calculate the pA₂ value, a measure of the antagonist's potency. To assess ISA, the response to this compound alone is measured and compared to the maximal response of a full agonist.

Conclusion

This compound is a beta-adrenergic antagonist with a distinctive pharmacological profile that includes non-selective beta-blockade, intrinsic sympathomimetic activity, and weak alpha-1 adrenergic antagonism. This unique combination of properties results in a complex pattern of cardiovascular effects. While its receptor binding characteristics are well-documented, further research is needed to fully elucidate its human pharmacokinetic profile and to quantify its functional activities with greater precision. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and potentially leverage the unique pharmacological attributes of this compound.

References

- 1. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous determination of this compound and its metabolite in biological fluids, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Organ bath - Wikipedia [en.wikipedia.org]

- 11. orchidscientific.com [orchidscientific.com]

The Synthesis and Structure of Bunitrolol: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Bunitrolol is a beta-adrenergic antagonist recognized for its therapeutic applications. This technical guide provides a comprehensive overview of its chemical synthesis, structural characteristics, and the underlying signaling pathways of its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.

Chemical Structure

This compound, with the IUPAC name 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile, is a chiral molecule existing as two enantiomers, (R)- and (S)-Bunitrolol.[1][2][3] The presence of a hydroxyl group and a tert-butylamino group attached to a propyl chain, which is linked to a benzonitrile (B105546) moiety via an ether linkage, defines its chemical architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molar Mass | 248.326 g·mol⁻¹ | [4] |

| CAS Number | 34915-68-9 (racemic) | [1][4] |

| InChIKey | VCVQSRCYSKKPBA-UHFFFAOYSA-N | [4] |

Chemical Synthesis

The synthesis of this compound can be achieved through both traditional chemical methods and more contemporary chemoenzymatic approaches.[5][6] These methods allow for the production of the racemic mixture as well as the individual enantiomers, which often exhibit different pharmacological profiles.

Chemical Synthesis Pathway

A common chemical synthesis route for racemic this compound starts with the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide.[4] This initial step forms an epoxide intermediate. Subsequent nucleophilic addition of tert-butylamine (B42293) to the epoxide ring yields this compound.[4] To obtain specific enantiomers, chiral epichlorohydrin can be employed as a starting material.[6][7]

Chemoenzymatic Synthesis

A more advanced and stereoselective approach involves a chemoenzymatic synthesis.[5][6] This method utilizes enzymes, typically lipases, for the kinetic resolution of a racemic intermediate, such as 1-chloro-3-(2-cyanophenoxy)propan-2-ol.[5][6][8] This enzymatic step selectively acylates one enantiomer, allowing for the separation of the (R)-alcohol and the (S)-acetate (or vice versa, depending on the enzyme used).[6][9] The separated enantiomers can then be converted to (S)- and (R)-Bunitrolol, respectively, through reaction with tert-butylamine.[6][8]

Experimental Protocols

General Synthesis of Racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol

This protocol is a representative example for the synthesis of the key intermediate for chemoenzymatic resolution, adapted from similar syntheses of beta-blocker precursors.[10][11]

-

Reaction Setup: To a solution of 2-cyanophenol in a suitable solvent (e.g., acetonitrile), add potassium carbonate.

-

Addition of Epichlorohydrin: Add epichlorohydrin to the mixture and reflux for a specified time (e.g., 16 hours).

-

Work-up: After cooling, filter the mixture and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol.

Enzymatic Kinetic Resolution of (RS)-1-chloro-3-(2-cyanophenoxy)propan-2-ol

The following is a generalized procedure for the enzymatic resolution.[10][11]

-

Enzyme Suspension: Suspend a lipase (e.g., Candida antarctica lipase B - CALB) in an organic solvent (e.g., dry acetonitrile) containing molecular sieves.

-

Substrate Addition: Add the racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol and an acyl donor (e.g., vinyl acetate).

-

Reaction: Shake the mixture at a controlled temperature (e.g., 37-38 °C) for a defined period (e.g., 24-48 hours) to achieve approximately 50% conversion.

-

Separation: Filter off the enzyme and molecular sieves. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography.

Synthesis of (S)-Bunitrolol from (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol

This final step is based on established methods for synthesizing beta-blockers from their chlorohydrin precursors.[10][11]

-

Reaction: Dissolve the purified (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol in a suitable solvent (e.g., methanol) and add tert-butylamine.

-

Heating: Heat the reaction mixture in a sealed vessel at an elevated temperature.

-

Purification: After completion of the reaction, remove the solvent and purify the resulting (S)-Bunitrolol by an appropriate method, such as crystallization or chromatography.

Table 2: Summary of Yields and Enantiomeric Excess in this compound Synthesis

| Synthesis Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Chemical Synthesis | (RS)-Bunitrolol | Improved overall yields | N/A | [6][7] |

| Chemoenzymatic Resolution | (R)-alcohol / (S)-acetate | ~50% (for each) | >98% | [5] |

| Conversion to Enantiopure this compound | (S)-Bunitrolol or (R)-Bunitrolol | - | >98% | [6][8] |

Note: Specific yield percentages can vary based on reaction conditions and are often reported in the primary literature.

Mechanism of Action: Signaling Pathway

This compound functions as a beta-adrenergic antagonist, meaning it blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors.[4][12] This action primarily affects the β1 and β2 adrenergic receptors. The blockade of these G-protein coupled receptors (GPCRs) inhibits the downstream signaling cascade that is normally initiated by agonist binding.[12][13][14]

Upon agonist binding, beta-adrenergic receptors typically couple to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[13][14] This enzyme then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to physiological responses such as increased heart rate and force of contraction.[13] By blocking the initial receptor activation, this compound prevents this entire cascade. Some beta-blockers have also been shown to engage in biased signaling or inverse agonism, further modulating the receptor's activity.[14][15]

References

- 1. (+-)-Bunitrolol | C14H20N2O2 | CID 2473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (S)- | C14H20N2O2 | CID 12179891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride, (R)- | C14H21ClN2O2 | CID 76967522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient chemoenzymatic synthesis of (RS)-, (R)-, and (S)-bunitrolol - Publications of the IAS Fellows [repository.ias.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 13. ClinPGx [clinpgx.org]

- 14. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bunitrolol's Interaction with Beta-1 and Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of bunitrolol's effects on beta-1 (β1) and beta-2 (β2) adrenergic receptors. It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a non-selective beta-adrenergic antagonist.[1] Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in the regulation of the cardiovascular system and other physiological processes.[2][3] They are activated by catecholamines like norepinephrine (B1679862) and epinephrine, triggering the "fight-or-flight" response.[3][4]

-

Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart and kidneys.[5][[“]][7] Stimulation of β1 receptors leads to increased heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity.[4][8] In the kidneys, β1 stimulation promotes renin secretion.[4][8]

-

Beta-2 (β2) Adrenergic Receptors: Found in various tissues, including the smooth muscle of the bronchi, blood vessels, and the gastrointestinal tract.[5][[“]] Activation of β2 receptors results in smooth muscle relaxation, leading to effects such as bronchodilation and vasodilation.[4][9]

Understanding the selectivity and affinity of a compound like this compound for these receptor subtypes is critical for predicting its therapeutic effects and potential side-effect profile.[10][11]

Quantitative Analysis of this compound's Receptor Affinity

The interaction of this compound with β1 and β2-adrenergic receptors has been quantified using radioligand binding assays. These assays measure the affinity of a drug for a receptor by determining its ability to displace a radiolabeled ligand. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.

Studies utilizing radioligands such as 125I-iodocyanopindolol (125I-ICYP) and 3H-CGP12177 have demonstrated that this compound is a β1-selective antagonist.[12]

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity for β1 and β2-adrenergic receptors from experiments conducted on rat tissues.

Table 1: this compound Inhibition Constants (Ki) from 125I-ICYP Displacement Assays

| Tissue Preparation | Receptor Subtype | Ki (nM) |

| Rat Brain | Beta-1 (β1) | 0.53 ± 0.20 |

| Rat Brain | Beta-2 (β2) | 2.37 ± 0.78 |

| Data sourced from displacement experiments using 125I-ICYP.[12] |

Table 2: this compound Inhibition Constants (Ki) from 3H-CGP12177 Displacement Assays

| Tissue Preparation | Receptor Subtype | Ki (nM) |

| Rat Heart | Beta-1 (β1) | 2.01 ± 0.38 |

| Rat Heart | Beta-2 (β2) | 12.67 ± 6.54 |

| Data sourced from displacement experiments using 3H-CGP12177.[12] |

Table 3: this compound Inhibition Constants (Ki) from Scatchard Plot Analysis

| Tissue Preparation | Receptor Subtype | Ki (nM) |

| Rat Brain/Heart/Lung | Beta-1 (β1) - low affinity sites | 0.42 ± 0.16 |

| Rat Brain/Heart/Lung | Beta-2 (β2) - high affinity sites | 3.55 ± 1.61 |

| Data sourced from Scatchard plot analysis of 125I-ICYP binding.[12] |

These data consistently demonstrate that this compound possesses a higher affinity for the β1-adrenergic receptor compared to the β2-adrenergic receptor, confirming its classification as a β1-selective antagonist.[12]

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays. Below is a detailed methodology for a typical competitive binding experiment to determine the Ki of a compound like this compound.

3.1 Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to compete with a known radioligand.

Materials:

-

Tissue Preparation: Membranes prepared from tissues rich in the target receptors (e.g., rat heart for β1, rat lung for β2).

-

Radioligand: A high-affinity ligand for beta-adrenergic receptors, such as ³H-CGP 12177 or 125I-iodocyanopindolol (ICYP).[12]

-

Test Compound: this compound, prepared in a range of concentrations.

-

Incubation Buffer: Typically a buffered salt solution (e.g., Tris-HCl) at physiological pH.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Methodology:

-

Membrane Preparation:

-

Homogenize the selected tissue (e.g., rat heart) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the incubation buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Incubation:

-

In a series of tubes, add a constant concentration of the radioligand (e.g., ³H-CGP 12177).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Include control tubes for:

-

Total Binding: Radioligand and membranes only (no competitor).

-

Non-specific Binding: Radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate all specific binding sites.

-

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[13]

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizations: Pathways and Workflows

4.1 Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors, upon binding an agonist, activate a canonical signaling cascade involving G proteins and cyclic AMP (cAMP).[8] As an antagonist, this compound blocks this pathway by preventing agonist binding.

4.2 Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in the radioligand binding assay used to determine this compound's receptor affinity.

4.3 Logical Relationship of this compound's Selectivity

Conclusion

The evidence from radioligand binding studies conclusively demonstrates that this compound is a beta-1 selective adrenergic receptor antagonist.[12] Quantitative analysis of its inhibition constants reveals a significantly higher affinity for the β1 receptor subtype over the β2 subtype in various tissue preparations. This selectivity profile is fundamental to its pharmacological action and provides a basis for its clinical applications and potential side effects. The experimental protocols and visualized pathways detailed in this guide offer a robust framework for researchers engaged in the study of adrenergic receptor pharmacology and the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. How Do Beta1Beta2 Adrenergic Agonists Work? - Uses, Side Effects, Drug Centers [rxlist.com]

- 6. consensus.app [consensus.app]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intrinsic Sympathomimetic Activity of Bunitrolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol is a non-selective beta-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity (PAA). This property distinguishes it from classical beta-blockers like propranolol (B1214883). The presence of ISA means that this compound not only blocks the effects of endogenous catecholamines such as adrenaline and noradrenaline at beta-adrenergic receptors but also weakly stimulates these receptors. This dual action results in a unique hemodynamic profile, characterized by a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers devoid of ISA. This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of this compound, including its mechanism of action, quantitative data from in vivo studies, and detailed experimental protocols for assessing ISA.

Introduction to Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity is a pharmacological property of certain beta-blockers that enables them to act as partial agonists at beta-adrenergic receptors. Unlike full agonists (e.g., isoproterenol) which elicit a maximal receptor response, or pure antagonists (e.g., propranolol) which produce no response and only block agonist binding, partial agonists produce a submaximal response. The clinical significance of ISA lies in its potential to mitigate some of the adverse effects associated with beta-blockade, such as bradycardia, bronchoconstriction, and unfavorable changes in lipid profiles.[1][2]

This compound: A Beta-Blocker with Partial Agonist Activity

This compound is classified among the beta-blockers that exhibit ISA.[3] This characteristic is attributed to its molecular structure, which allows it to not only bind to the beta-adrenergic receptor but also to induce a conformational change that leads to a partial activation of the downstream signaling cascade.

Receptor Binding Affinity

The interaction of this compound with beta-adrenergic receptors has been characterized through radioligand binding assays. These studies have determined the inhibition constants (Ki) of this compound for beta-1 and beta-2 adrenergic receptors, providing insight into its binding affinity.

| Radioligand | Tissue Preparation | Receptor Subtype | Ki (nM) | Reference |

| ¹²⁵I-iodocyanopindolol | Rat Brain | Beta-1 | 0.53 ± 0.20 | [4] |

| ¹²⁵I-iodocyanopindolol | Rat Brain | Beta-2 | 2.37 ± 0.78 | [4] |

| ³H-CGP12177 | Rat Heart | Beta-1 | 2.01 ± 0.38 | [4] |

| ³H-CGP12177 | Rat Heart | Beta-2 | 12.67 ± 6.54 | [4] |

These data indicate that this compound has a higher affinity for beta-1 adrenergic receptors.

Quantitative Assessment of this compound's Intrinsic Sympathomimetic Activity

Hemodynamic Effects at Rest

The ISA of this compound is most evident at rest when the sympathetic tone is low. Under these conditions, the partial agonist effect is more prominent than the antagonist effect.

| Parameter | This compound Effect | Propranolol Effect | Study Population | Reference |

| Heart Rate | No significant change | Significant decrease | Patients with ischemic heart disease | [3] |

| Cardiac Index | No significant change | Significant decrease | Patients with ischemic heart disease | [3] |

| Systemic Vascular Resistance | Insignificant decrease | Significant increase (12%) | Patients with ischemic heart disease | [3] |

| LV End-Diastolic Pressure | -17% | Not reported | Patients with ischemic heart disease | [3] |

| Resting Heart Rate | -8% | Not reported | Hypertensive patients | [5] |

These findings demonstrate that, unlike propranolol (a pure antagonist), this compound does not significantly depress cardiac function at rest, a hallmark of beta-blockers with ISA.

Hemodynamic Effects During Exercise

During physical exertion, when sympathetic activity is high, the antagonist properties of this compound become more pronounced.

| Parameter | This compound Effect | Placebo | Study Population | Reference |

| Maximal Exercise Heart Rate | 37 beats/min lower | - | Healthy subjects | [6] |

| Work Capacity | ~14% reduction | - | Healthy subjects | [6] |

| Maximal Exercise Heart Rate | -25% | - | Hypertensive patients | [5] |

The reduction in maximal exercise heart rate confirms the beta-blocking activity of this compound.

Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity

The evaluation of a beta-blocker's ISA can be conducted through various in vitro and in vivo experimental models.

In Vitro Assessment in Isolated Tissues

Objective: To determine the partial agonist activity of a beta-blocker on the rate and force of contraction of isolated cardiac tissue.

Model: Isolated atria from guinea pigs or rats.

Protocol Outline:

-

Animal Preparation: Euthanize a guinea pig or rat and rapidly excise the heart.

-

Atria Dissection: Dissect the atria in a bath of oxygenated Krebs-Henseleit solution at 37°C.

-

Tissue Mounting: Mount the atria in an organ bath containing the Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂. Attach one end to a fixed support and the other to an isometric force transducer to record contractile force. For spontaneously beating atria, a rate meter is used to record the heart rate.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Cumulative Concentration-Response Curve for Full Agonist: Generate a cumulative concentration-response curve for a full beta-adrenergic agonist, such as isoproterenol, to establish the maximal response of the tissue.

-

Washout: Thoroughly wash the tissue to remove the full agonist.

-

Cumulative Concentration-Response Curve for Partial Agonist: After the tissue has returned to baseline, generate a cumulative concentration-response curve for the beta-blocker with potential ISA (e.g., this compound).

-

Data Analysis: Express the maximal response induced by the partial agonist as a percentage of the maximal response induced by the full agonist (isoproterenol). This value represents the intrinsic activity.

In Vitro Assessment via cAMP Accumulation Assay

Objective: To measure the ability of a partial agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

Model: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing beta-1 or beta-2 adrenergic receptors.

Protocol Outline:

-

Cell Culture: Culture the transfected cells in an appropriate medium until they reach the desired confluence.

-

Cell Seeding: Seed the cells into multi-well plates and allow them to attach overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation:

-

Basal: Add only the assay buffer.

-

Full Agonist: Add varying concentrations of a full agonist (e.g., isoproterenol) to generate a standard curve and determine the maximal response.

-

Partial Agonist: Add varying concentrations of the test compound (e.g., this compound).

-

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the concentration-response curves for the full and partial agonists. Express the maximal cAMP production induced by the partial agonist as a percentage of the maximal production induced by the full agonist.

Signaling Pathways and Mechanism of Partial Agonism

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). The mechanism of action of this compound as a partial agonist involves its interaction with these receptors and the subsequent activation of intracellular signaling cascades.

The Beta-Adrenergic Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor triggers a conformational change, leading to the activation of the stimulatory G-protein (Gs). The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and resulting in a physiological response (e.g., increased heart rate and contractility).

Mechanism of this compound's Partial Agonism

A full agonist, like isoproterenol, stabilizes a receptor conformation that is highly efficient at activating Gs protein, leading to a robust production of cAMP and a maximal physiological response. A pure antagonist, such as propranolol, binds to the receptor but does not induce the conformational change necessary for Gs protein activation.

This compound, as a partial agonist, binds to the beta-adrenergic receptor and induces a conformational change that is less pronounced than that caused by a full agonist. This results in a sub-maximal activation of the Gs protein and, consequently, a lower level of adenylyl cyclase stimulation and cAMP production compared to a full agonist. This attenuated signaling cascade is the molecular basis of its intrinsic sympathomimetic activity.

Below are diagrams illustrating these concepts.

Conclusion

This compound's intrinsic sympathomimetic activity is a key pharmacological feature that differentiates it from beta-blockers without this property. This partial agonism leads to a more favorable hemodynamic profile at rest, particularly with regard to heart rate and cardiac output. While direct in vitro quantification of this compound's ISA remains an area for further research, in vivo studies provide clear evidence of its partial agonist effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the nuanced mechanism of action of this compound and other beta-blockers with intrinsic sympathomimetic activity.

References

- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical relevance of intrinsic sympathomimetic activity of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cardiol.br [cardiol.br]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the effects of pindolol and propranolol on exercise performance in young men with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Intrinsic sympathomimetic activity of beta-blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunitrolol's Impact on Cardiac and Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol is a non-selective beta-adrenergic antagonist with additional weak alpha-1 blocking activity.[1][2] This dual mechanism of action confers a distinct pharmacological profile, influencing both cardiac and vascular smooth muscle function. This technical guide provides an in-depth analysis of the cellular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Core Mechanism of Action

This compound primarily exerts its effects through competitive antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[3] Its affinity for β1-adrenoceptors is higher than for β2-adrenoceptors, classifying it as a β1-selective antagonist.[3] Additionally, this compound possesses a weak alpha-1 (α1) adrenoceptor blocking action, which contributes to its vasodilator effects.[1][2][4] Some studies also suggest it has intrinsic sympathomimetic activity (ISA), though this effect may be dose-dependent.[5][6]

Signaling Pathway of Beta-Adrenergic Blockade

The canonical signaling pathway affected by this compound's beta-blocking activity is the Gs-protein coupled receptor cascade. By blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors, this compound inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to decreased protein kinase A (PKA) activity and subsequent downstream effects on calcium channels and contractile proteins in both cardiac and smooth muscle cells.

Impact on Cardiac Muscle

This compound's primary effect on the heart is a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy), particularly during sympathetic stimulation.

Quantitative Data on Cardiac Effects

| Parameter | Species | Dose | Change | Reference |

| Resting Heart Rate | Human | 0.05 mg/kg IV | ↓ 12% | [7] |

| Exercise Heart Rate | Human | 0.05 mg/kg IV | ↓ 4% | [7] |

| Resting Heart Rate | Human (Hypertensive) | 30-240 mg/day (chronic) | ↓ 8% | [6] |

| Maximal Exercise Heart Rate | Human (Hypertensive) | 30-240 mg/day (chronic) | ↓ 25% | [6] |

| Heart Rate at Max Exercise | Human (Healthy) | 10 mg oral | ↓ 37 beats/min | [8] |

| Heart Rate | Dog | 0.3 mg/kg IV | Significant decrease | [5] |

| Heart Rate | Dog | 1.0 mg/kg IV | No significant change | [5] |

| Cardiac Index | Human (Ischemic Heart Disease) | Not specified | Unchanged | [9] |

| Left Ventricular Systolic Pressure | Human (Ischemic Heart Disease) | Not specified | ↓ 5% | [9] |

| Left Ventricular End-Diastolic Pressure | Human (Ischemic Heart Disease) | Not specified | ↓ 17% | [9] |

| Isometric Developed Tension (papillary muscle) | Rat (SHR) | 30-40 mg/kg/day (chronic) | No significant difference | [10] |

| Myocardial Contractility (dT/dtmax) | Rat (SHR) | 30-40 mg/kg/day (chronic) | No significant difference | [10] |

Experimental Protocols

-

Objective: To assess the hemodynamic effects of intravenous this compound.

-

Subjects: 10 male patients undergoing investigation for chest pain.[7]

-

Protocol:

-

Baseline hemodynamic measurements were taken at rest, during atrial pacing (100 beats/min), and during handgrip exercise.

-

This compound was administered intravenously at a dosage of 0.05 mg/kg body weight.

-

Hemodynamic measurements were repeated under the same conditions post-administration.

-

-

Key Parameters Measured: Heart rate, left ventricular end-diastolic pressure, left ventricular systolic pressure, cardiac output, and stroke volume.[7]

-

Objective: To determine the direct effect of chronic this compound treatment on myocardial contractility.

-

Animal Model: Male 22-week-old spontaneously hypertensive rats (SHR).[10]

-

Protocol:

-

Rats were treated with this compound (30-40 mg/kg/day, p.o.) for 8-10 weeks. A control group received no treatment.

-

Left ventricular papillary muscles were isolated.

-

Isometric developed tension and the maximum rate of tension development (dT/dtmax) were measured.

-

Myocardial mechanical responses to isoproterenol (B85558) were also assessed.

-

-

Key Parameters Measured: Isometric developed tension, dT/dtmax.[10]

Impact on Vascular Smooth Muscle

This compound's effect on vascular smooth muscle is primarily vasodilation, attributed to its α1-adrenoceptor blocking action.[4]

Quantitative Data on Vascular Effects

| Parameter | Species | Observation | Reference |

| Femoral Arterial Blood Flow | Dog | Increased more effectively than coronary blood flow | [4] |

| Systemic Vascular Resistance | Human (Ischemic Heart Disease) | Decreased (insignificantly) | [9] |

| Vasoconstrictor Response to Saphenous Nerve Stimulation | Dog | Suppressed more effectively than response to norepinephrine (B1679862) | [4] |

Experimental Protocols

-

Objective: To investigate the mechanism of this compound's vasodilator action.

-

Animal Model: Pentobarbital-anesthetized dogs.[4]

-

Protocol:

-

This compound was injected intra-arterially.

-

Blood flow was measured in the femoral arterial bed (rich in α-adrenoceptors) and the left anterior descending coronary artery (LAD) bed.

-

The effects were compared to those of prazosin (B1663645) (an α1-blocker) and nitrendipine (B1678957) (a calcium channel blocker).

-

In a separate preparation (spinal anesthesia, atropine, and nadolol), vasoconstrictor responses to saphenous nerve stimulation and intra-arterial norepinephrine were measured before and after intravenous this compound.

-

-

Key Parameters Measured: Regional blood flow, vasoconstrictor responses.[4]

Receptor Binding Affinity

Radioligand binding assays have been used to determine the affinity of this compound for different adrenergic receptor subtypes.

Quantitative Data on Receptor Binding

| Receptor Subtype | Tissue | Radioligand | Ki (nM) | Reference |

| Beta-1 | Rat Brain | 125I-ICYP | 0.53 ± 0.20 | [3] |

| Beta-2 | Rat Brain | 125I-ICYP | 2.37 ± 0.78 | [3] |

| Beta-1 | Rat Heart | 3H-CGP12177 | 2.01 ± 0.38 | [3] |

| Beta-2 | Rat Heart | 3H-CGP12177 | 12.67 ± 6.54 | [3] |

| 5HT1B | Rat Brain | 125I-ICYP | 10.54 ± 5.92 | [3] |

Experimental Protocols

-

Objective: To determine the binding affinity of this compound for β1- and β2-adrenoceptors.

-

Tissue Preparations: Rat brain, heart, and/or lung membranes.[3]

-

Protocol:

-

Tissue membranes were incubated with a radioligand (e.g., 125I-iodocyanopindolol or 3H-CGP12177) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.

-

The amount of bound radioligand was measured.

-

Inhibition constants (Ki) were calculated from displacement curves.

-

-

Key Parameters Measured: Inhibition constant (Ki).[3]

Conclusion

This compound demonstrates a multifaceted impact on the cardiovascular system, primarily through its β1-selective adrenergic antagonism and supplementary α1-blocking properties. Its effects on cardiac muscle are characterized by a reduction in heart rate and contractility, particularly under stress, while its influence on vascular smooth muscle leads to vasodilation. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development of cardiovascular therapeutics. The distinct pharmacological profile of this compound warrants continued investigation to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism underlying the vasodilator action of this compound: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of this compound on heart rate, metabolic parameters during physical exercise, and performance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on myocardial contractility and left ventricular myosin isoenzyme pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Receptor Binding Affinity of Bunitrolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro receptor binding characteristics of Bunitrolol, a beta-adrenergic antagonist. The document synthesizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: this compound's Receptor Binding Affinity

The following tables summarize the quantitative data from in-vitro studies on this compound's binding affinity for various receptors. The primary data is derived from radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue/System | K_i (nM) | Reference |

| β1-Adrenergic | 125I-ICYP | Rat Brain | 0.53 ± 0.20 | [1] |

| 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | [1] | |

| β2-Adrenergic | 125I-ICYP | Rat Brain | 2.37 ± 0.78 | [1] |

| 3H-CGP12177 | Rat Heart | 12.67 ± 6.54 | [1] | |

| 5-HT1B | 125I-ICYP | Rat Brain | 10.54 ± 5.92 | [1] |

K_i (Inhibition Constant): Concentration of a competing ligand (this compound) that binds to 50% of the receptors in the absence of the radioligand._

Experimental Protocols

The data presented above were primarily generated using competitive radioligand binding assays. Below are detailed methodologies representative of those used in the cited studies.

Membrane Preparation from Rat Tissues (Brain and Heart)

-

Tissue Homogenization: Freshly dissected rat brain or heart tissue is minced and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation to remove endogenous substances.

-

Final Preparation and Storage: The final pellet is resuspended in a suitable buffer, which may contain a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Components:

-

Membrane Preparation: Thawed membrane aliquots are resuspended in the final binding buffer.

-

Radioligand: A fixed concentration of a specific radioligand is used (e.g., 125I-Iodocyanopindolol for β-adrenergic and 5-HT1B receptors, or 3H-CGP12177 for β-adrenergic receptors).

-

Competing Ligand: A range of concentrations of the unlabeled competitor, this compound, are prepared.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor is used to determine non-specific binding.

-

-

Incubation: The assay is typically performed in 96-well plates. The membrane preparation, radioligand, and competing ligand (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding) are incubated together in a final volume (e.g., 250 µL). The incubation is carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification of Radioactivity: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the receptors for which this compound has shown significant binding affinity.

Caption: β1-Adrenergic Receptor Signaling Pathway.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: 5-HT1B Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

References

Bunitrolol's Effects on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunitrolol is a non-selective beta-adrenergic antagonist with a notable degree of selectivity for β1-adrenergic receptors, alongside a recognized α1-adrenoceptor blocking action. This dual mechanism of action contributes to its distinct hemodynamic profile, characterized by a reduction in heart rate and blood pressure. This technical guide provides an in-depth analysis of the core pharmacological effects of this compound on the sympathetic nervous system, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Adrenergic Receptor Antagonism

This compound exerts its primary effects by competitively inhibiting the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β-adrenergic receptors. This antagonism mitigates the downstream signaling cascades typically initiated by sympathetic stimulation.

Beta-Adrenergic Receptor Binding Affinity

The affinity of this compound for β1 and β2-adrenergic receptors has been quantified through radioligand binding assays. These studies reveal a higher affinity for the β1 subtype, which is predominantly found in cardiac tissue.

Table 1: this compound Binding Affinity (Ki) for β-Adrenergic Receptors

| Radioligand | Tissue/Preparation | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Reference |

| ¹²⁵I-iodocyanopindolol | Rat Brain | 0.53 ± 0.20 | 2.37 ± 0.78 | [1] |

| ³H-CGP12177 | Rat Heart | 2.01 ± 0.38 | 12.67 ± 6.54 | [1] |

Alpha-Adrenergic Receptor Antagonism

In addition to its β-blocking activity, this compound also demonstrates an α1-adrenoceptor blocking action. This contributes to its vasodilatory effects and subsequent reduction in peripheral resistance.

Impact on Downstream Signaling: Adenylyl Cyclase

Signaling Pathway of this compound's Action

Caption: this compound blocks catecholamine binding to β-receptors, inhibiting the cAMP pathway.

In Vivo Hemodynamic Effects

Clinical and preclinical studies have demonstrated the significant impact of this compound on key hemodynamic parameters.

Effects in Hypertensive Patients

Chronic administration of this compound in hypertensive patients leads to a reduction in both resting and exercise-induced heart rate and blood pressure.

Table 2: Hemodynamic Effects of Chronic this compound Treatment in Hypertensive Patients (n=18)

| Parameter | Condition | Placebo | This compound | % Change | Reference |

| Heart Rate (beats/min) | Rest | 75 | 69 | -8% | [2] |

| Heart Rate (beats/min) | Maximal Exercise | 182 | 137 | -25% | [2] |

| Mean Brachial Artery Pressure (mmHg) | Maximal Exercise | 148 | 130 | -12% | [2] |

| Stroke Index (ml/beat/m²) | Maximal Exercise | 44 | 59 | +34% | [2] |

Acute Hemodynamic Effects in Patients with Ischemic Heart Disease

In patients with ischemic heart disease, acute administration of this compound demonstrates a notable reduction in cardiac workload without significantly compromising cardiac output.

Table 3: Acute Hemodynamic Effects of this compound in Patients with Ischemic Heart Disease

| Parameter | Change with this compound | Significance | Reference |

| Heart Rate | -12% (resting) | p < 0.01 | [3] |

| Heart Rate | -4% (exercise) | p < 0.05 | [3] |

| Left Ventricular Systolic Pressure | -5% | p < 0.01 | [4] |

| Left Ventricular End-Diastolic Pressure | -17% | p < 0.01 | [4] |

| Resting Left Ventricular End Diastolic Pressure | +2.2 mmHg | p < 0.01 | [3] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

The following protocol is a representative method for determining the binding affinity of this compound to β-adrenergic receptors using a competition binding assay with radiolabeled ligands such as ¹²⁵I-iodocyanopindolol or ³H-CGP12177.[1][5][6]

1. Membrane Preparation:

-

Tissues (e.g., rat brain, heart) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EGTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

-

Incubate a fixed concentration of the radioligand (e.g., ¹²⁵I-iodocyanopindolol or ³H-CGP12177) with the prepared membranes in the presence of varying concentrations of unlabeled this compound.

-

The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or beta counter.

5. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Selectivity of this compound for beta 1- and beta 2-adrenergic receptors and 5HT1B-receptors: assessment by biphasic Scatchard plots and biphasic displacement curve analysis with 125I-iodocyanopindolol and 3H-CGP12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with this compound, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haemodynamic observations with KO. 1366 (this compound), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic effect of this compound on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

The Interplay of Lipophilicity and P-glycoprotein Efflux in Bunitrolol's Limited Blood-Brain Barrier Permeability: A Technical Overview

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the beta-adrenergic antagonist Bunitrolol reveals that its penetration into the central nervous system (CNS) is significantly restricted. This limitation is not solely dictated by its physicochemical properties, such as lipophilicity, but is predominantly governed by its recognition and subsequent efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier (BBB). This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing this compound's BBB permeability.

Physicochemical Properties of this compound

This compound is a moderately lipophilic compound, a characteristic often associated with the ability of a molecule to passively diffuse across the BBB. The lipophilicity is quantitatively expressed by its partition coefficient.

| Parameter | Value | Reference |

| XLogP3 | 1.9 | [1][2] |

XLogP3 is a computationally derived prediction of the logarithm of the octanol/water partition coefficient, a common measure of lipophilicity.

While a positive logP value, such as that of this compound, generally suggests some capacity for membrane permeation, it is not the sole determinant of CNS penetration. The presence of specific transporter proteins at the BBB can actively prevent compounds from reaching the brain parenchyma.

Evidence for P-glycoprotein Mediated Efflux of this compound

Substantial evidence points to this compound being a substrate for the efflux transporter P-glycoprotein (P-gp), a key component of the BBB that actively pumps a wide range of xenobiotics out of the brain. This active efflux mechanism is the primary reason for the low brain distribution of this compound.

In Vivo Studies in Murine Models

In vivo experiments using mice with a disrupted mdr1a gene (mdr1a-/-), which encodes for P-gp, have provided definitive evidence for this compound's interaction with this transporter. These studies demonstrated a marked increase in the brain concentration and the brain-to-plasma concentration ratio (Kp) of this compound in mdr1a-/- mice compared to their wild-type (mdr1a+/+) counterparts.

| Mouse Strain | Brain Concentration of this compound | Kp Value |

| mdr1a(+/+) (Wild-type) | Significantly lower | Lower |

| mdr1a(-/-) (P-gp deficient) | Significantly higher | Higher |

| Specific numerical values for brain concentration and Kp were not available in the consulted resources. |

This significant difference in brain accumulation in the absence of functional P-gp strongly indicates that this compound is actively removed from the brain by this transporter under normal physiological conditions.

In Vitro Cellular Accumulation Assays

In vitro studies using various cell lines that overexpress human P-gp have further corroborated the in vivo findings. These experiments typically measure the intracellular accumulation of a compound in the presence and absence of known P-gp inhibitors.

| Cell Line | P-gp Expression | Treatment | Intracellular this compound Accumulation |

| L cells | Host (low P-gp) | - | Higher |

| LV500 cells | Mouse mdr1a | - | Lower |

| LV500 cells | Mouse mdr1a | Verapamil (B1683045) (P-gp inhibitor) | Significantly increased |

| KB cells | Host (low P-gp) | - | Higher |

| KB-VJ300 cells | Human P-gp | - | Significantly lower |

| KB-VJ300 cells | Human P-gp | Verapamil (P-gp inhibitor) | Increased |

| LLC-PK1 cells | Host (low P-gp) | Cyclosporin (B1163) A (P-gp inhibitor) | No effect |

| LLC-GA5-COL300 cells | Human P-gp | - | Lower |

| LLC-GA5-COL300 cells | Human P-gp | 20 µM Cyclosporin A (P-gp inhibitor) | Significantly increased |

| MBEC4 cells | Mouse mdr1b | Verapamil (P-gp inhibitor) | Not significantly changed |

| Quantitative data on the fold-increase in accumulation were not available in the consulted resources. |

The consistent observation of reduced this compound accumulation in P-gp expressing cell lines, and the reversal of this effect by P-gp inhibitors like verapamil and cyclosporin A, provides strong in vitro evidence that this compound is a substrate for P-gp. The lack of effect in MBEC4 cells, which express a different isoform of P-gp (mdr1b), suggests a degree of specificity in this interaction.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the key studies cited.

In Vivo Brain Distribution Studies

Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in wild-type and P-gp deficient mice.

Animal Model: Male mdr1a(+/+) (wild-type) and mdr1a(-/-) (P-gp deficient) mice.

Procedure:

-

This compound is administered intravenously to both groups of mice.

-

At a predetermined time point post-administration, blood samples are collected via cardiac puncture.

-

Immediately following blood collection, the mice are euthanized, and their brains are excised.

-

Plasma is separated from the blood samples by centrifugation.

-

Brain tissue is homogenized in an appropriate buffer.

-

The concentrations of this compound in plasma and brain homogenate are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

The Kp value is calculated as the ratio of the concentration of this compound in the brain to its concentration in the plasma.

In Vitro Cellular Accumulation Assays

Objective: To assess the role of P-gp in the cellular uptake of this compound using P-gp overexpressing cell lines.

Cell Lines:

-

L cells (mouse fibroblasts, low P-gp) and LV500 cells (L cells transfected with mouse mdr1a).

-

KB cells (human carcinoma, low P-gp) and KB-VJ300 cells (KB cells with high P-gp expression).

-

LLC-PK1 (porcine kidney epithelial, low P-gp) and LLC-GA5-COL300 (LLC-PK1 cells transfected with human MDR1).

-

MBEC4 (mouse brain endothelial cells, express mdr1b).

General Protocol:

-

Cells are seeded in multi-well plates and cultured to confluence.

-

The cell monolayers are washed with a pre-warmed buffer.

-

A solution containing this compound (and in some conditions, a P-gp inhibitor such as verapamil or cyclosporin A) is added to the cells.

-

The cells are incubated for a specified period to allow for drug uptake to reach a steady state.

-

Following incubation, the cells are washed with ice-cold buffer to terminate uptake and remove extracellular drug.

-

The cells are lysed to release the intracellular contents.

-

The concentration of this compound within the cell lysate is determined using a suitable analytical method (e.g., HPLC or liquid scintillation counting if a radiolabeled compound is used).

-

The intracellular concentration is typically normalized to the total protein content of the cell lysate.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Caption: this compound's limited entry into the brain due to P-gp efflux.

Caption: Workflow for in vivo brain distribution study of this compound.

References

Methodological & Application

Application Notes and Protocols for Bunitrolol Administration in Hypertensive Animal Models

These application notes provide detailed information and protocols for the use of bunitrolol, a non-selective beta-blocker with alpha-1 adrenergic receptor blocking properties, in preclinical animal models of hypertension. The following sections are designed to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the antihypertensive effects of this compound.

Data Presentation: this compound Dosage and Effects in Hypertensive Animal Models

The following tables summarize the quantitative data on this compound dosage, administration routes, and its effects on key cardiovascular parameters in various animal models of hypertension.

Table 1: this compound Dosage and Administration in Spontaneously Hypertensive Rats (SHR)

| Dosage | Administration Route | Duration of Treatment | Key Findings |

| 5 mg/kg | Oral (p.o.) | Single dose | Significant reduction in mean arterial pressure (MAP) 3 and 4 hours after administration.[1] |

| 30-40 mg/kg/day | Oral (p.o.) | 8-10 weeks | No significant difference in blood pressure compared to the untreated group, but the ratio of ventricular weight to body weight was significantly lower in the treated group. |